4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .
Chemical Reactions Analysis
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been widely studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising results as an inhibitor of certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses. The pathways involved in its mechanism of action are complex and depend on the specific target and context .
Comparison with Similar Compounds
4-Methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is unique compared to other similar compounds due to its specific structure and the presence of the pyrazolo[1,5-a]pyrimidine core. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, which also exhibit significant biological activities.
Properties
Molecular Formula |
C15H17N7 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H17N7/c1-12-2-5-16-15(18-12)21-10-8-20(9-11-21)13-4-7-22-14(19-13)3-6-17-22/h2-7H,8-11H2,1H3 |
InChI Key |
TVXBOFOARYYVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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